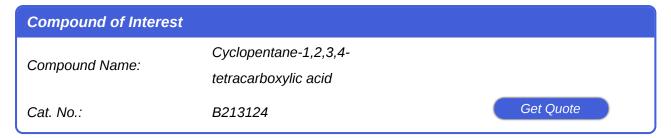


# theoretical and computational studies of cyclopentane-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Cyclopentane-1,2,3,4-tetracarboxylic Acid**: Theoretical and Computational Perspectives for Researchers and Drug Development Professionals

### **Abstract**

Cyclopentane-1,2,3,4-tetracarboxylic acid is a versatile organic compound with significant potential in materials science and drug development. Its rigid, polyfunctionalized cyclopentane core makes it an attractive building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and complex pharmaceutical agents. This technical guide provides a comprehensive overview of the theoretical and computational aspects of cyclopentane-1,2,3,4-tetracarboxylic acid, alongside detailed experimental protocols and key characterization data. The document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this molecule.

## Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid, a polycyclic carboxylic acid, presents a unique stereochemical and functional group arrangement that has garnered interest in various scientific fields. The four carboxylic acid groups attached to the cyclopentane ring offer multiple reaction sites for derivatization, making it a valuable scaffold in organic synthesis.[1] Its utility as a linker in the formation of metal-organic frameworks (MOFs) has been explored, with applications in energy storage.[1] While extensive theoretical and computational studies on this specific molecule are not widely available in public literature, this guide consolidates the



existing experimental data and provides a theoretical framework based on analogous compounds.

## **Theoretical and Computational Profile**

A comprehensive theoretical understanding of a molecule's electronic structure, conformation, and reactivity is crucial for its application. While detailed Density Functional Theory (DFT) studies for **cyclopentane-1,2,3,4-tetracarboxylic acid** are not readily found in the literature, we can infer its properties from fundamental chemical principles and studies on analogous structures like cyclobutane-1,2,3,4-tetracarboxylic acid and cyclohexane-1,2,3,4-tetracarboxylic acid.

The cyclopentane ring is known for its puckered envelope and twist conformations, which help to alleviate torsional strain. The stereochemistry of the four carboxylic acid groups (all-cis, cistrans isomers) will significantly dictate the overall molecular geometry and its ability to coordinate with metal centers or participate in hydrogen bonding networks. The electron-withdrawing nature of the carboxylic acid groups will influence the acidity of the protons and the reactivity of the cyclopentane ring itself.

Further computational studies are warranted to fully elucidate the conformational landscape, vibrational modes, and electronic properties of the various stereoisomers of **cyclopentane-1,2,3,4-tetracarboxylic acid**. Such studies would provide valuable insights for designing new materials and drugs.

## **Quantitative Data Presentation**

The following tables summarize the available quantitative data for **cyclopentane-1,2,3,4-tetracarboxylic acid**.

## **Table 1: Physicochemical Properties**



Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>8</sub>	[1]
Molecular Weight	246.17 g/mol	[1]
CAS Number	3786-91-2 (for cis,cis,cis,cis-isomer)	[1]
IUPAC Name	(1R,2R,3S,4S)-cyclopentane- 1,2,3,4-tetracarboxylic acid	[1]

Table 2: Crystallographic Data for Bipyridine–cyclopentane-1,2,3,4-tetracarboxylic acid (1/1) Co-

crystal

Parameter	Value	Source
Formula	C10H8N2·C9H10O8	[2]
Molecular Weight	402.35	[2]
Crystal System	Orthorhombic	[2]
Space Group	Not specified	[2]
a (Å)	12.942 (3)	[2]
b (Å)	25.118 (5)	[2]
c (Å)	5.4353 (11)	[2]
Volume (ų)	1766.8 (6)	[2]
Z	4	[2]
Temperature (K)	293	[2]

**Table 3: Spectroscopic Data** 



Technique	Data	Source
¹H NMR (150 MHz, CDCl₃)	δ (ppm): 2.68–2.73, 3.68–3.77 (q, 2H, -CH <sub>2</sub> ), 3.97–4.0 (d, 2H, -HC=O), 4.26–4.30 (t, 2H, -HC=O) (for the acid chloride derivative)	[3]
<sup>13</sup> C NMR (150 MHz, CDCl₃)	δ (ppm): 25.92, 55.05–58.75, 169.34–171.49 (for the acid chloride derivative)	[3]
IR (KBr Wafer)	Characteristic broad O-H stretch (2500-3300 cm <sup>-1</sup> ), C=O stretch (~1700-1725 cm <sup>-1</sup> )	[1]

# **Experimental Protocols**

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of **cyclopentane-1,2,3,4-tetracarboxylic acid**.

## Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid

This protocol is adapted from the synthesis of the corresponding dianhydride, where the tetracarboxylic acid is a key intermediate.

#### Materials:

- Maleic anhydride
- Cyclopentadiene
- · Ethyl acetate
- · Formic acid or Acetic acid
- Distilled water
- Ozone source



Hydrogen peroxide

#### Procedure:

- Diels-Alder Reaction:
  - In a reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.
  - Cool the solution to a low temperature (e.g., -10°C to 0°C).
  - Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise while maintaining the low temperature.
  - A white precipitate of 5-norbornene-2,3-dicarboxylic anhydride will form.
  - After the addition is complete, filter the white solid and dry it under a vacuum.
- Ozonolysis and Oxidation:
  - In a bubble reactor, dissolve the 5-norbornene-2,3-dicarboxylic anhydride (e.g., 157.60 g, 0.96 mol) in a mixture of acetic acid (800.00 g) and distilled water (160.00 g).
  - Cool the solution to a low temperature (e.g., 0-5°C).
  - Bubble ozone gas through the solution from the bottom of the reactor.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 6-7 hours).
  - After the reaction is complete, add hydrogen peroxide to the reaction mixture to oxidize
    the intermediate ozonide to the carboxylic acid. The exact amount and conditions for
    hydrogen peroxide addition should be optimized.
  - The resulting product is cyclopentane-1,2,3,4-tetracarboxylic acid.
- Purification:



 The crude product can be purified by recrystallization. A suitable solvent system would be one where the acid has high solubility at elevated temperatures and low solubility at room temperature.

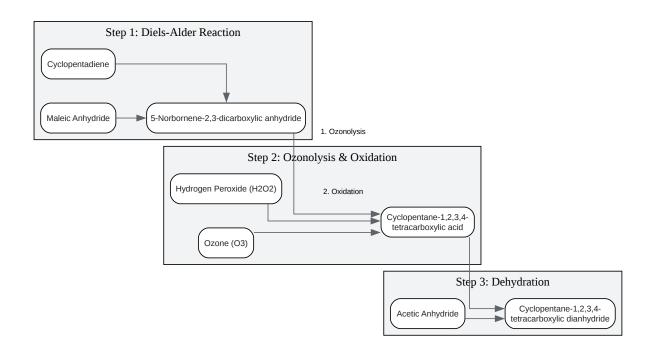
## **Spectroscopic and Crystallographic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a standard NMR spectrometer (e.g., 150 MHz or higher). The sample is typically dissolved in a deuterated solvent such as CDCl<sub>3</sub> (for derivatives) or D<sub>2</sub>O (for the acid, with appropriate pH adjustment).
- IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent. For the co-crystal with bipyridine, a solution of 2,2'-bipyridine in methanol was added to an aqueous solution of the tetracarboxylic acid, and the mixture was allowed to evaporate slowly.[2] Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

# Visualizations Synthesis Workflow

The following diagram illustrates the synthetic pathway to produce **cyclopentane-1,2,3,4-tetracarboxylic acid** dianhydride, which prominently features the tetracarboxylic acid as an intermediate.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Bipyridine—cyclopentane-1,2,3,4-tetracarboxylic acid (1/1) PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [theoretical and computational studies of cyclopentane-1,2,3,4-tetracarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213124#theoretical-and-computational-studies-of-cyclopentane-1-2-3-4-tetracarboxylic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com